molecular formula C11H16O2S B2772689 ethyl 5-isobutylthiophene-2-carboxylate CAS No. 1018163-48-8

ethyl 5-isobutylthiophene-2-carboxylate

Cat. No.: B2772689
CAS No.: 1018163-48-8
M. Wt: 212.31
InChI Key: HUSNMHNMDPHNKE-UHFFFAOYSA-N
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Description

ethyl 5-isobutylthiophene-2-carboxylate is a thiophene derivative with a unique structure that includes an ethyl ester group and a 2-methylpropyl substituent. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Properties

IUPAC Name

ethyl 5-(2-methylpropyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-4-13-11(12)10-6-5-9(14-10)7-8(2)3/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSNMHNMDPHNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 5-isobutylthiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-isobutylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of thiophene derivatives .

Scientific Research Applications

Organic Synthesis

Ethyl 5-isobutylthiophene-2-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various functionalization reactions, making it useful in the production of more complex molecules.

Bromination Reactions

One notable application is in the bromination of thiophene derivatives. Research indicates that ethyl 5-alkylthiophene-2-carboxylates can undergo selective bromination to yield ethyl 5-alkyl-4-bromothiophene-2-carboxylates. This process has been optimized to occur in dichloromethane at low temperatures (0-5 °C), resulting in excellent yields without migration or isomerization of alkyl substituents .

Reaction TypeConditionsYield
BrominationDichloromethane, 0-5 °CHigh

Materials Science

In materials science, this compound is explored for its potential in developing organic semiconductors and photovoltaic materials. The thiophene ring structure contributes to the electronic properties necessary for these applications.

Organic Photovoltaics

The compound can be incorporated into polymer blends or small molecule systems to enhance charge transport properties. Studies have shown that thiophene derivatives can improve the efficiency of solar cells through better light absorption and charge mobility.

Pharmacological Applications

This compound has been investigated for its biological activity, particularly in anti-inflammatory and analgesic contexts.

A study examined the anti-inflammatory effects of thiophene derivatives, including this compound, on carrageenan-induced edema in animal models. Results indicated that certain derivatives exhibited moderate analgesic effects, suggesting potential therapeutic applications .

CompoundActivity TypeObserved Effect
This compoundAnti-inflammatoryModerate
Other Thiophene DerivativesAnalgesicWeak

Mechanism of Action

The mechanism of action of ethyl 5-isobutylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 5-isobutylthiophene-2-carboxylate stands out due to its specific substituents, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability .

Biological Activity

Ethyl 5-isobutylthiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C13H16O2SC_{13}H_{16}O_2S. The compound features a thiophene ring substituted with an isobutyl group and an ethyl ester, contributing to its unique chemical behavior and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate alkylating agents. This process allows for the introduction of the isobutyl group while maintaining the integrity of the thiophene structure. Various synthetic methods have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could be a candidate for developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrate that this compound can induce cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The IC50 values indicate a promising therapeutic index for further development.

Cell Line IC50 (µg/mL)
HeLa25
HepG230
MCF-7 (breast cancer)40

The proposed mechanism of action for the biological activities of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural disruption.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by researchers at Jiwaji University demonstrated that thiophene derivatives, including this compound, exhibited potent antibacterial activity against multidrug-resistant strains .
  • Cytotoxicity Assessment : In a separate study published in the Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxic effects on human cancer cell lines using MTT assays, revealing significant growth inhibition .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have shown that variations in substituents on the thiophene ring can significantly alter biological activity, suggesting avenues for further optimization .

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